5-Methylpyridine-2-carbaldehyde oxime
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Overview
Description
5-Methylpyridine-2-carbaldehyde oxime: is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine, where the 2-position of the pyridine ring is substituted with a carbaldehyde oxime group and the 5-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpyridine-2-carbaldehyde oxime typically involves the reaction of 5-Methylpyridine-2-carboxaldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions, to facilitate the formation of the oxime group. The general reaction can be represented as follows:
5-Methylpyridine-2-carboxaldehyde+Hydroxylamine→5-Methylpyridine-2-carbaldehyde oxime+Water
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction as described above. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Methylpyridine-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The methyl group or the oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 5-Methylpyridine-2-carbonitrile or 5-Methylpyridine-2-nitro compound.
Reduction: Formation of 5-Methylpyridine-2-carbaldehyde amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Methylpyridine-2-carbaldehyde oxime is used as an intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a building block for more complex molecules.
Biology: In biological research, oximes are often studied for their potential as enzyme inhibitors or as ligands for metal ions. This compound may have similar applications.
Medicine: Oximes are known for their role in reactivating acetylcholinesterase inhibited by organophosphates. While this compound is not specifically documented for this use, it may have potential in similar therapeutic applications.
Industry: In the industrial sector, oximes are used in the extraction of metals, as well as in the production of certain polymers and resins. This compound could be explored for such applications.
Mechanism of Action
The mechanism of action of 5-Methylpyridine-2-carbaldehyde oxime would depend on its specific application. In general, oximes can act by forming stable complexes with metal ions or by interacting with biological targets such as enzymes. For example, in the context of enzyme inhibition, the oxime group can form a covalent bond with the active site of the enzyme, thereby blocking its activity.
Comparison with Similar Compounds
Pyridine-2-carbaldehyde oxime: Similar structure but lacks the methyl group at the 5-position.
5-Methylpyridine-3-carbaldehyde oxime: Similar structure but the carbaldehyde oxime group is at the 3-position instead of the 2-position.
5-Methylpyridine-4-carbaldehyde oxime: Similar structure but the carbaldehyde oxime group is at the 4-position instead of the 2-position.
Uniqueness: The presence of both the methyl group at the 5-position and the carbaldehyde oxime group at the 2-position makes 5-Methylpyridine-2-carbaldehyde oxime unique. This specific substitution pattern can influence its reactivity and the types of interactions it can participate in, making it distinct from other similar compounds.
Biological Activity
5-Methylpyridine-2-carbaldehyde oxime is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, synthesis, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : C7H8N2O
- Molecular Weight : Approximately 136.15 g/mol
- Appearance : Yellow crystalline solid
Enzyme Inhibition
Research indicates that this compound and its derivatives may exhibit significant biological activity, particularly in enzyme inhibition. Notably, compounds with similar structures have been studied for their potential as reactivators of acetylcholinesterase, an enzyme inhibited by organophosphate pesticides. This suggests therapeutic applications in treating poisoning cases.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oximes, including those similar to this compound. For instance, palladium complexes derived from pyridine-2-carbaldehyde oxime have shown promising anticancer activity. These complexes interact with biomolecules such as DNA and proteins (e.g., bovine serum albumin), which may contribute to their therapeutic effects against cancer .
Kinase Inhibition
Oximes have been recognized for their role as kinase inhibitors, impacting various signaling pathways relevant to cancer progression. The compound's structure allows it to inhibit multiple kinases involved in tumorigenesis, making it a candidate for further research in anticancer drug development .
Case Study: Anticancer Properties
A study examining the effects of oxime derivatives on cancer cell lines demonstrated that certain compounds could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. This was particularly noted in studies involving analogs that share structural similarities with this compound .
Compound | Target Kinase | IC50 (µM) | Effect |
---|---|---|---|
Compound A | VEGFR-2 | 0.025 | ↓ Cell proliferation |
Compound B | PI3Kα | 0.1–1 | Inhibitor of PI3K pathways |
This table summarizes findings from recent research that highlight the inhibitory effects of various oximes on key kinases involved in cancer signaling pathways.
Properties
IUPAC Name |
N-[(5-methylpyridin-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6-2-3-7(5-9-10)8-4-6/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBIPUMDFGJKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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